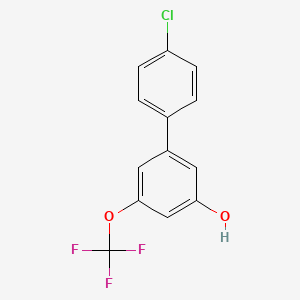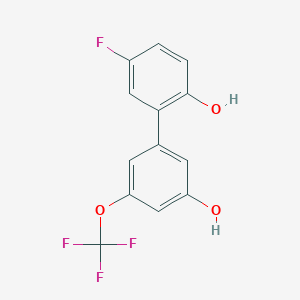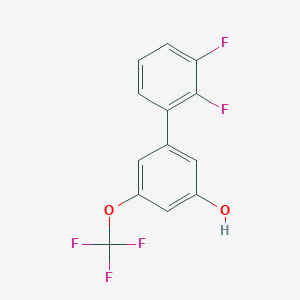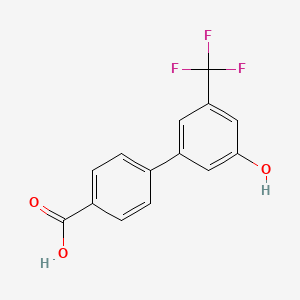
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-CFTP-95) is a compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments. This compound is a derivative of phenol, a type of aromatic hydrocarbon that is commonly used in chemical synthesis. 5-CFTP-95 has a wide range of uses and has been studied for its potential biochemical and physiological effects.
科学研究应用
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of other compounds, such as polymers and surfactants. In addition, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential to act as a fluorescent sensor for the detection of nitric oxide (NO) in biological systems.
作用机制
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% can prevent the formation of NO and thus reduce its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has the potential to inhibit the production of NO, which can lead to a reduction in inflammation and oxidative stress. In vivo studies have demonstrated that 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% can reduce the levels of nitric oxide in the blood, which can lead to a decrease in blood pressure and improved cardiovascular health.
实验室实验的优点和局限性
The advantages of using 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. Additionally, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of potential applications in scientific research. The main limitation of using 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
Due to its potential applications in scientific research, there are a number of potential future directions for 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%. These include further studies of its biochemical and physiological effects, its potential use as a fluorescent sensor for the detection of NO, and its potential use in the synthesis of other compounds. Additionally, further research is needed to understand the mechanism of action of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% and to determine its potential toxicity.
合成方法
The synthesis of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% is a multi-step process that involves the combination of several reagents and catalysts. The first step is to react 2-fluoro-4-nitrophenol with 3-trifluoromethoxyphenol in the presence of a pyridine catalyst, which yields 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% as the product. The reaction is then quenched with aqueous hydrochloric acid and the product is extracted with ethyl acetate. The product is then purified by recrystallization and dried.
属性
IUPAC Name |
2-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO2/c15-13-8(7-19)2-1-3-12(13)9-4-10(20)6-11(5-9)21-14(16,17)18/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRGPAJSYFUKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686597 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261990-15-1 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














